REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[OH-:12].[Na+]>[Cu].O>[OH:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
copper
|
Quantity
|
2.88 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer and condenser
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the vessel was increased from ambient
|
Type
|
TEMPERATURE
|
Details
|
The oil bath was maintained at between 210° C. and 220° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After filtering off some insoluble material (about 600 mg) the phases
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
ADDITION
|
Details
|
by adding 36% hydrochloric acid (125-155 ml, exothern)
|
Type
|
EXTRACTION
|
Details
|
extracted with isopropyl acetate (2×250 ml)
|
Type
|
CUSTOM
|
Details
|
The combined isopropyl acetate extracts were evaporated at 60° C.
|
Type
|
CUSTOM
|
Details
|
about 20 mm Hg on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |